molecular formula C6H6ClNO4S B1526151 methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate CAS No. 1354963-62-4

methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate

Cat. No. B1526151
M. Wt: 223.63 g/mol
InChI Key: GDVGLPMJTJGVHQ-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is a chemical compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also features a chlorosulfonyl group (-SO2Cl) and a carboxylate ester group (-CO2CH3) .


Synthesis Analysis

While the exact synthesis pathway for this specific compound isn’t available, compounds with chlorosulfonyl groups are often synthesized using chlorosulfonyl isocyanate . The carboxylate ester group could potentially be introduced through esterification .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic pyrrole ring, the electronegative chlorosulfonyl group, and the ester group. These groups could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic chlorosulfonyl group and the nucleophilic pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorosulfonyl group could potentially make the compound reactive and susceptible to hydrolysis .

Scientific Research Applications

Organocatalytic Synthesis of Polysubstituted Pyrroles

Research by Zheng, Wang, and Zhou (2015) in "Chemical Communications" explores the organocatalyzed synthesis of polysubstituted pyrroles, a class of compounds to which methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate belongs. Their work demonstrates a three-component reaction involving 1,2-diones, aldehydes, and arylamines, catalyzed by 4-methylbenzenesulfonic acid monohydrate. This method provides an efficient way to access various polysubstituted pyrroles under mild conditions (Zheng, Wang, & Zhou, 2015).

Synthesis Approaches to Cyanopyrroles

Barnett, Anderson, and Loader (1980) in the "Canadian Journal of Chemistry" describe the modification of the Vilsmeier–Haack reaction with pyrrole to synthesize 2-nitriles. This work highlights the application of chlorosulfonyl isocyanate in the synthesis of cyanopyrroles, a category related to the compound . They also discuss the synthesis of pyrrole-2,4-dicarbonitrile, showcasing the versatility of pyrrole derivatives in chemical synthesis (Barnett, Anderson, & Loader, 1980).

Cyanation of Substituted Pyrroles

Loader and Anderson (1981) also delve into the cyanation of substituted pyrroles using chlorosulfonyl isocyanate (CSI), demonstrating its utility in selective pyrrole ring substitution. Their research outlines the synthesis of pyrrole-3-carbonitriles and their derivatives, again underlining the chemical utility of pyrrole compounds in organic synthesis (Loader & Anderson, 1981).

Safety And Hazards

While specific safety and hazard data for this compound isn’t available, compounds containing chlorosulfonyl groups can be hazardous. They are often corrosive and can cause burns and eye damage .

properties

IUPAC Name

methyl 4-chlorosulfonyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO4S/c1-12-6(9)5-2-4(3-8-5)13(7,10)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVGLPMJTJGVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate

CAS RN

1354963-62-4
Record name methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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